

Mianserin metabolites desmethylmianserin 8-hydroxymianserin

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Compound Focus: Mianserin

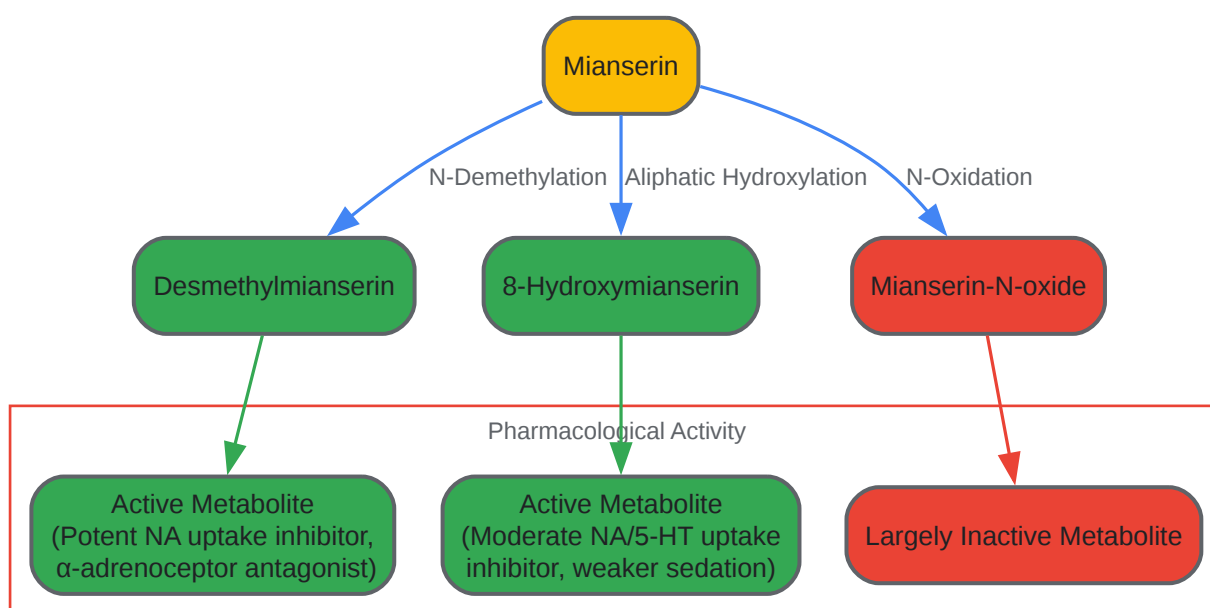
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Metabolic Pathways of Mianserin

Mianserin is primarily metabolized in the liver by cytochrome P450 enzymes, forming several stable metabolites. The following diagram illustrates its core metabolic pathways and the pharmacological relevance of its primary metabolites.



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Mianserin's primary metabolic pathways and metabolite activity.

Comparative Pharmacology of Mianserin and Its Metabolites

The pharmacological profiles of **mianserin's** metabolites contribute significantly to its overall therapeutic effect. Desmethyl**mianserin** and 8-hydroxym**mianserin** are considered major active metabolites [1] [2].

Table 1: Pharmacological Activity of **Mianserin** and Key Metabolites *In Vitro*

| Compound | Noradrenaline Uptake Inhibition (IC ₅₀) | Serotonin Uptake Inhibition (IC ₅₀) | Presynaptic α -Receptor Blockade | Antihistaminic Activity (Relative to Mianserin) |
|--------------------|---|---|---|---|
| Mianserin | 30 nM [3] | >10 μ M (Weak) [3] | Potent [3] | 1x (Reference) [3] |
| Desmethylmianserin | 60 nM [3] | 6 μ M [3] | Potent (less than mianserin) [3] | ~0.1x [3] |
| 8-Hydroxymianserin | >10 μ M (Weak) [3] | 9 μ M [3] | Potent [3] | ~0.03x [3] |
| Mianserin-N-Oxide | Inactive/Weak [1] [3] | Inactive/Weak [1] | Inactive/Weak [3] | Not Significant [3] |

Table 2: Relative Activity and Clinical Relevance in Humans

| Parameter | Mianserin | Desmethylmianserin | 8-Hydroxymianserin |
|---------------------------------------|------------------|-----------------------------|--------------------|
| Contribution to Antidepressant Effect | Primary compound | Substantial contributor [1] | Contributes [1] |

| Parameter | Mianserin | Desmethylmianserin | 8-Hydroxymianserin |
|--|------------------|--|--|
| Sedative Properties | Significant [1] | Less active than mianserin [1] | Less active than mianserin [1] |
| Steady-State Plasma Concentration | Reference (100%) | ~33% of parent drug [1] [2] | Data not fully quantified in results |
| Importance for Therapeutic Drug Monitoring (TDM) | Primary analyte | Should be considered alongside parent drug [4] | Should be considered alongside parent drug [4] |

Analytical Methodologies for Quantification

Accurate quantification of **mianserin** and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

HPLC with Electrochemical Detection (Historical Method)

- **Sample Preparation:** Multiple-step extraction from alkaline plasma using methyl-*tert*-butyl ether [5].
- **Chromatography:** Reversed-phase separation on a trimethylsilyl-packed column with an acetate-acetonitrile mobile phase containing an ion-pair reagent [5].
- **Detection:** Electrochemical detection [5].
- **Performance:** Linear range of 5–500 ng/mL, with absolute recovery of 71–76% and day-to-day precision of 5.4–9.1% at 25 ng/mL [5].

Modern HPLC-MS/MS Method for Simultaneous Antidepressant Monitoring A recent high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method can simultaneously determine 23 antidepressants and active metabolites, including **mianserin**, in human serum [4].

- **Sample Preparation:** Protein precipitation with acetonitrile [4].
- **Chromatography:** ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 μm) with a mobile phase of water containing 0.1% formic acid and 10 mmol/L ammonium acetate, and methanol containing 0.1% formic acid [4].
- **Detection & Quantification:** Tandem mass spectrometry with isotope-labeled internal standards [4].
- **Validation:** The method was validated for specificity, calibration curves, accuracy, precision, and stability according to guidelines, making it suitable for TDM and clinical pharmacokinetics [4].

Clinical and Preclinical Implications

- **Contribution to Overall Efficacy:** The presence of active metabolites supports the sustained therapeutic effect of **mianserin** and may be particularly relevant in cases of polymorphic CYP metabolism [1] [2].
- **Metabolic Activation and Toxicity:** Human liver microsomal studies indicate that **mianserin** and its metabolites can form chemically reactive intermediates that bind irreversibly to microsomal protein, with desmethyl**mianserin** showing significantly greater binding [6].
- **Enantioselective Pharmacology:** The S(+)-enantiomer of **mianserin** is the more potent enantiomer in tests indicative of antidepressant activity [1] [2].

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